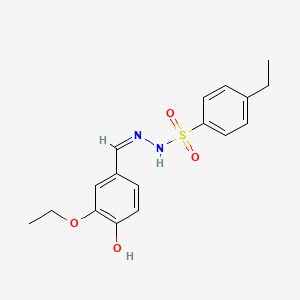

![molecular formula C17H15N3O3 B6060832 N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)

N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Carboxamides, on the other hand, are organic compounds that contain a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked to the same carbon atom .

Molecular Structure Analysis

The molecular structure of a compound like “N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions take place. Benzofuran compounds are known to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .Mécanisme D'action

N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide acts as a potent and selective inhibitor of GSK-3β, which is a serine/threonine protein kinase that regulates various cellular processes, including glycogen metabolism, cell cycle, and apoptosis. The inhibition of GSK-3β activity by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

Biochemical and Physiological Effects:

The inhibition of GSK-3β activity by this compound has been shown to have various biochemical and physiological effects, including:

1. Attenuation of Neurodegeneration: this compound has been shown to attenuate neurodegeneration by inhibiting GSK-3β activity and activating the Wnt/β-catenin pathway.

2. Inhibition of Cancer Progression: this compound has been shown to inhibit cancer progression by inhibiting GSK-3β activity and inducing apoptosis in cancer cells.

3. Regulation of Glucose Metabolism: this compound has been shown to regulate glucose metabolism by inhibiting GSK-3β activity and improving insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide in lab experiments include its potent and selective inhibition of GSK-3β activity, which makes it an ideal tool for studying the role of GSK-3β in various cellular processes. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it challenging to use in certain assays.

Orientations Futures

Some of the future directions for research on N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide include:

1. Development of Novel Derivatives: The development of novel derivatives of this compound with improved solubility and pharmacokinetic properties.

2. Clinical Trials: The conduct of clinical trials to evaluate the safety and efficacy of this compound in various diseases, including neurodegenerative diseases and cancer.

3. Mechanistic Studies: The conduct of mechanistic studies to further elucidate the molecular mechanisms underlying the effects of this compound on various cellular processes.

Méthodes De Synthèse

The synthesis of N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide involves the reaction of 2-benzofurancarboxylic acid with 3-aminopropionitrile and 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields of research. Some of the significant areas of research include:

1. Neurodegenerative Diseases: GSK-3β has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has shown promising results in preclinical studies for its ability to inhibit GSK-3β activity and attenuate neurodegeneration.

2. Cancer Research: GSK-3β has been shown to play a crucial role in various aspects of cancer progression, including cell proliferation, apoptosis, and metastasis. This compound has been studied for its potential as an anticancer agent due to its ability to inhibit GSK-3β activity.

3. Diabetes Research: GSK-3β has been implicated in the pathogenesis of type 2 diabetes, and this compound has been studied for its potential as a therapeutic agent for the treatment of diabetes.

Propriétés

IUPAC Name |

N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-16(20-15-7-3-4-9-18-15)8-10-19-17(22)14-11-12-5-1-2-6-13(12)23-14/h1-7,9,11H,8,10H2,(H,19,22)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURZJUAOGOBCLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)

![[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B6060757.png)

![4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B6060761.png)

acetate](/img/structure/B6060772.png)

![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)

![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)

![1-cyclopropyl-4-[({[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6060809.png)

![(3S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinol](/img/structure/B6060816.png)

![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)

![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)

![7-(2,2-dimethylpropyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060837.png)

![6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6060842.png)